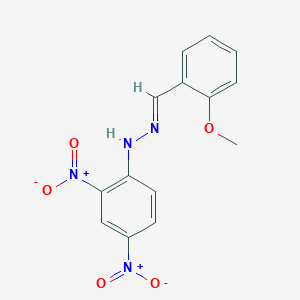
1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazine, also known as DNPH-hydrazone, is a yellow crystalline compound that is commonly used in scientific research. This compound has been widely studied for its ability to react with carbonyl groups, making it a useful tool in various fields of research.
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene involves the formation of a hydrazone derivative through the reaction with carbonyl groups. This reaction is typically carried out in acidic conditions, which promotes the formation of the hydrazone.
Biochemical and Physiological Effects
1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene does not have any known biochemical or physiological effects, as it is primarily used as a reagent in scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene in lab experiments is its ability to react with a wide range of carbonyl-containing compounds. This reagent is also relatively inexpensive and easy to use, making it a popular choice for researchers.
However, there are some limitations to using 1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene in lab experiments. For example, this reagent can react with other functional groups in addition to carbonyls, which can lead to false positives. Additionally, 1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several potential future directions for research involving 1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene. One area of interest is the development of new methods for the detection of carbonyl-containing compounds using 1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene. Additionally, researchers may explore the use of 1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene in other areas of chemistry, such as organic synthesis and catalysis.
In conclusion, 1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene is a useful reagent in scientific research for the detection of carbonyl-containing compounds. While there are some limitations to its use, this compound has been widely studied and has potential for future research in various fields of chemistry.
Synthesis Methods
1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene can be synthesized through the reaction of 2,4-dinitrophenylhydrazine with 2-methoxybenzaldehyde. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product can be purified through recrystallization.
Scientific Research Applications
1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene is commonly used in scientific research as a reagent for the detection of carbonyl groups in various compounds. This compound can react with aldehydes and ketones to form a yellow precipitate, which can be used to identify the presence of these functional groups in a sample.
properties
CAS RN |
1163-71-9 |
|---|---|
Product Name |
1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazine |
Molecular Formula |
C14H12N4O5 |
Molecular Weight |
316.27 g/mol |
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C14H12N4O5/c1-23-14-5-3-2-4-10(14)9-15-16-12-7-6-11(17(19)20)8-13(12)18(21)22/h2-9,16H,1H3/b15-9+ |
InChI Key |
YWSBQMCOYBSYCS-OQLLNIDSSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
COC1=CC=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Other CAS RN |
1163-71-9 |
synonyms |
2-Methoxybenzaldehyde 2,4-dinitrophenyl hydrazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



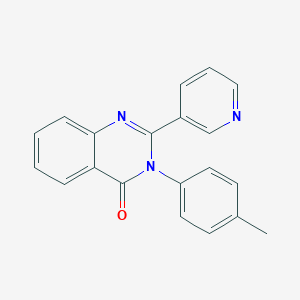
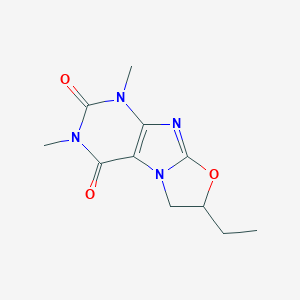
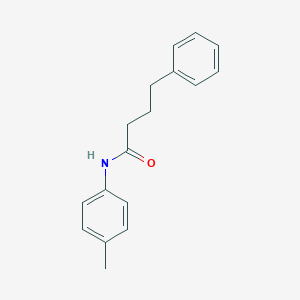
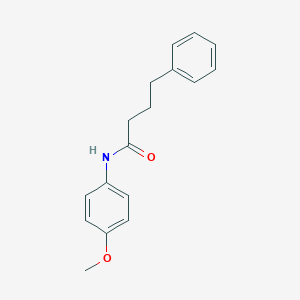
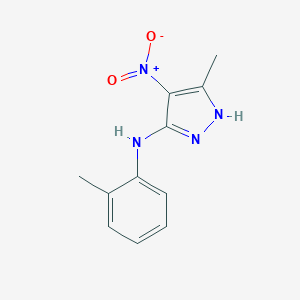
![Anilino[2-(benzyloxy)phenyl]acetonitrile](/img/structure/B224116.png)
![3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B224117.png)
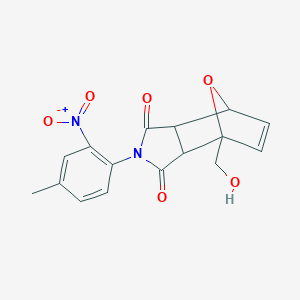
![4-methoxy-N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B224124.png)
![N-[(4-acetylphenyl)carbamothioyl]propanamide](/img/structure/B224126.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B224129.png)
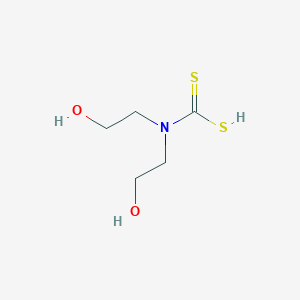
![2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene](/img/structure/B224143.png)
